3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC15034870
Molecular Formula: C20H17FN2O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17FN2O |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 9-(2-fluorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C20H17FN2O/c1-12-20-18(23-17-9-5-4-8-16(17)22-12)10-13(11-19(20)24)14-6-2-3-7-15(14)21/h2-9,13,22H,10-11H2,1H3 |
| Standard InChI Key | CQDFXOHAJPYCSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4F |
Introduction
The compound 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the class of dibenzo[b,e] diazepines, a group of heterocyclic compounds known for their versatile biological activities. These compounds are characterized by a fused tricyclic structure containing two benzene rings and a diazepine ring. The incorporation of a fluorophenyl group and methyl substitution enhances its pharmacological potential.
General Characteristics
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Molecular Formula: C16H15FN2O
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Substituents: Fluorophenyl group at position 3 and methyl group at position 11.
Structural Features
The structure of this compound integrates:
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A dibenzo[b,e] diazepinone core that provides rigidity and aromaticity.
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A 2-fluorophenyl group at position 3, which introduces electron-withdrawing properties that can influence receptor binding.
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A methyl group at position 11, which may alter lipophilicity and metabolic stability.
Synthesis Pathways
The synthesis of dibenzo[b,e] diazepines typically involves cyclization reactions using:
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Aromatic amines as precursors.
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Cyclization agents such as formaldehyde or aldehydes.
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Catalytic or microwave-assisted conditions to enhance yields.
For this specific compound:
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A fluorinated aniline derivative (e.g., 2-fluoroaniline) reacts with a benzodiazepine precursor.
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Methylation at position 11 is achieved via alkylation using methyl iodide or dimethyl sulfate.
Biological Activity
Compounds in the dibenzo[b,e] diazepine family are widely studied for their pharmacological properties:
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Antidepressant Activity: Interaction with serotonin and dopamine receptors.
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Antitumor Potential: Cytotoxic effects on cancer cell lines.
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Anti-inflammatory Properties: Modulation of cytokine release.
The inclusion of a fluorophenyl group often enhances receptor selectivity and metabolic stability due to fluorine's electronegativity.
Table 2: Comparative Biological Activities
| Activity | Observed in Related Compounds |
|---|---|
| Antidepressant | High affinity for serotonin receptors |
| Antitumor | Cytotoxicity against breast cancer cells |
| Anti-inflammatory | Reduction in inflammatory cytokines |
Applications
This compound's unique structure suggests potential applications in:
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Pharmaceutical Development: As a lead compound for CNS disorders (e.g., anxiety or depression).
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Medicinal Chemistry Research: For designing fluorinated analogs with enhanced activity.
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Material Science: Fluorinated heterocycles are used in advanced materials due to their stability.
Analytical Characterization
To confirm the identity and purity of this compound:
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NMR Spectroscopy: For structural elucidation (chemical shifts for aromatic protons and fluorine coupling constants).
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups (C=O stretching at ~1700 cm).
Limitations and Future Directions
While promising, the compound's development faces challenges such as:
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Limited solubility in water due to its hydrophobic nature.
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Potential toxicity from fluorinated metabolites.
Future research should focus on:
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Derivatization to improve solubility.
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In vivo studies to evaluate pharmacokinetics and safety profiles.
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